molecular formula C12H12ClNO B1628851 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone CAS No. 946692-39-3

2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone

Cat. No.: B1628851
CAS No.: 946692-39-3
M. Wt: 221.68 g/mol
InChI Key: LSQASVXCCQEYHR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone is a heterocyclic organic compound that features a quinolinone core structure This compound is characterized by the presence of a chloromethyl group at the 2-position and methyl groups at the 6 and 8 positions of the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and acetic anhydride.

    Cyclization: The aniline derivative undergoes cyclization to form the quinolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinolinone core or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the quinolinone.

    Oxidation: Products may include quinolinone derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Products include reduced forms of the quinolinone core or its substituents.

Scientific Research Applications

2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including its ability to inhibit certain enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The quinolinone core can interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4(1H)-quinolinone: Lacks the methyl groups at the 6 and 8 positions.

    6,8-Dimethyl-4(1H)-quinolinone: Lacks the chloromethyl group at the 2-position.

    2-Methyl-4(1H)-quinolinone: Has a methyl group instead of a chloromethyl group at the 2-position.

Uniqueness

2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone is unique due to the presence of both the chloromethyl group and the methyl groups at the 6 and 8 positions. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(chloromethyl)-6,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-8(2)12-10(4-7)11(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQASVXCCQEYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589826
Record name 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946692-39-3
Record name 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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